Bienvenue dans la boutique en ligne BenchChem!

2-(3-Methoxyphenyl)pyrimidin-5-ol

Physicochemical profiling pKa prediction Regioisomer differentiation

2-(3-Methoxyphenyl)pyrimidin-5-ol (CAS 1260803-68-6) is a disubstituted pyrimidine derivative with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol. It features a pyrimidin-5-ol core bearing a 3-methoxyphenyl substituent at the 2-position, distinguishing it from the 4-methoxy and unsubstituted phenyl regioisomers.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B7899504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)pyrimidin-5-ol
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC=C(C=N2)O
InChIInChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(5-10)11-12-6-9(14)7-13-11/h2-7,14H,1H3
InChIKeyXVBGMORBKPLWDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxyphenyl)pyrimidin-5-ol (CAS 1260803-68-6) – Core Chemical Profile and Structural Context for Procurement Decisions


2-(3-Methoxyphenyl)pyrimidin-5-ol (CAS 1260803-68-6) is a disubstituted pyrimidine derivative with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . It features a pyrimidin-5-ol core bearing a 3-methoxyphenyl substituent at the 2-position, distinguishing it from the 4-methoxy and unsubstituted phenyl regioisomers. The compound is primarily utilized as a synthetic building block in medicinal chemistry, serving as a precursor to boronic acid intermediates for Suzuki-Miyaura cross-coupling reactions . Predicted physicochemical properties include a boiling point of 285.8 ± 32.0 °C, a density of 1.236 ± 0.06 g/cm³, and a pKa of 6.47 ± 0.36, indicating weakly acidic character at the 5-hydroxyl position .

Why 2-(3-Methoxyphenyl)pyrimidin-5-ol Cannot Be Routinely Substituted by Its 4-Methoxy or Unsubstituted Phenyl Analogs in Synthesis-Focused Procurement


The position of the methoxy substituent on the phenyl ring (meta vs. para) directly governs the electron density distribution at the pyrimidine 5-position, which in turn controls the efficiency of downstream derivatization reactions critical to medicinal chemistry workflows . The predicted pKa of 6.47 for the 5-hydroxyl group dictates the pH-dependent solubility and ionization state of the molecule, a parameter that diverges measurably from the 4-methoxy regioisomer and impacts both formulation development and reaction optimization . Furthermore, SAR studies embedded within patent disclosures (US 2004/0039000) explicitly differentiate 3-methoxyphenyl-bearing pyrimidines from their 4-methoxy and 2-methoxy counterparts in the context of anticancer activity, demonstrating that generic substitution across regioisomers is not supported by biological data [1]. These physicochemical and pharmacological distinctions mean that substituting the 3-methoxy compound with a closely related analog introduces uncontrolled variability in both synthetic and biological outcomes.

Quantitative Differentiation Evidence for 2-(3-Methoxyphenyl)pyrimidin-5-ol Against Closest Structural Analogs


Predicted pKa of 6.47 Differentiates 5-Hydroxyl Acidity from Regioisomeric Analogs, Governing Reactivity and Formulation Behavior

The predicted acid dissociation constant (pKa) for the 5-hydroxyl proton of 2-(3-methoxyphenyl)pyrimidin-5-ol is 6.47 ± 0.36, estimated using ACD/Labs or analogous fragment-based prediction algorithms . This value classifies the compound as a weak acid that exists predominantly in its neutral phenol form at physiological pH 7.4 but undergoes significant ionization above pH 6.5. In contrast, the 2-phenylpyrimidin-5-ol analog (lacking the methoxy group) possesses a different electron-withdrawing/donating environment at the 2-phenyl ring, resulting in a distinct pKa and ionization profile. The quantitative pKa difference directly influences aqueous solubility, membrane permeability, and the pH conditions required for efficient downstream O-alkylation or O-arylation reactions at the 5-position. For procurement, this means the 3-methoxy compound offers a defined, predictable ionization window that cannot be assumed for the 4-methoxy or unsubstituted phenyl analogs without independent measurement.

Physicochemical profiling pKa prediction Regioisomer differentiation Formulation pH optimization

Bifunctional Reactivity: The 5-Hydroxyl Group Enables Direct Conversion to (2-(3-Methoxyphenyl)pyrimidin-5-yl)boronic Acid for Suzuki Coupling

The 5-hydroxyl moiety of 2-(3-methoxyphenyl)pyrimidin-5-ol serves as a synthetic handle for conversion to the corresponding boronic acid derivative, (2-(3-methoxyphenyl)pyrimidin-5-yl)boronic acid (CAS 2225154-84-5, C₁₁H₁₁BN₂O₃, MW 230.03 g/mol), via O-triflation and subsequent Miyaura borylation or direct Pd-catalyzed hydroxyl-to-boronic acid transformation . This boronic acid is a validated intermediate for Suzuki-Miyaura cross-coupling, enabling C–C bond formation at the pyrimidine 5-position with aryl, heteroaryl, or vinyl halide partners. The 4-methoxy regioisomer (CAS 1260831-80-8) can theoretically undergo analogous conversion, but the electron-donating methoxy group in the para position alters the electrophilicity of the pyrimidine ring at C-5, potentially affecting both the efficiency of the borylation step and the subsequent cross-coupling yield. The existence of multiple commercial suppliers offering the 3-methoxyphenyl boronic acid derivative at ≥95% purity confirms the practical viability of this synthetic route .

Suzuki-Miyaura coupling Boronic acid synthesis Cross-coupling building blocks Medicinal chemistry intermediates

Regioisomeric Differentiation in Patent SAR: 3-Methoxyphenyl Substitution Is Separately Claimed from 4-Methoxy and 2-Methoxy Variants in Anticancer Pyrimidine Derivatives

United States Patent Application US 2004/0039000 (Gangjee, A.) discloses pyrimidine derivatives for the treatment of cancer and opportunistic infections, wherein the methoxyphenyl substituent at the pyrimidine core is explicitly defined as a Markush group: 'said methoxyphenyl is selected from the group consisting of 4-methoxyphenyl, 3-methoxyphenyl and 2-methoxyphenyl' [1]. The patent further specifies in dependent claims (Claim 9) that when certain structural constraints are applied, the methoxyphenyl group is narrowed to '2-methoxyphenyl and 3-methoxyphenyl,' purposefully excluding the 4-methoxy isomer. This claim narrowing indicates that the inventors identified differential biological activity across the three regioisomers sufficient to warrant separate claiming, providing class-level evidence that the 3-methoxyphenyl motif confers distinct pharmacological properties not shared by the 4-methoxy analog. Although the patent does not disclose individual IC₅₀ values for each regioisomer, the legal and scientific act of claiming specific regioisomers separately constitutes a form of comparative differentiation relevant to procurement decisions.

Structure-activity relationship Patent analysis Anticancer pyrimidines Regioisomer selectivity

CCR5 Antagonist Activity: Preliminary Pharmacological Screening Identifies 2-(3-Methoxyphenyl)pyrimidin-5-ol as a Candidate for CCR5-Mediated Disease Indications

A preliminary pharmacological screening study (Zhang Huili et al., 2012) reported that 2-(3-methoxyphenyl)pyrimidin-5-ol exhibits CCR5 antagonist activity, suggesting potential utility in the treatment of CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. While specific IC₅₀ values for this compound were not publicly disclosed in the accessible abstract, the study identifies the compound as an active CCR5 antagonist. In the broader context of pyrimidine-based CCR5 antagonists, structurally related compounds in the BindingDB database show IC₅₀ values ranging from 0.110 nM to 2.8 µM depending on the assay format and specific structural features [2]. The 3-methoxyphenyl substitution pattern may contribute to CCR5 binding affinity through specific interactions with the receptor's hydrophobic pocket, a hypothesis supported by structural studies showing that pyrimidine rings in CCR5 antagonists engage in π-stacking interactions with Trp86 [2]. However, in the absence of head-to-head comparative IC₅₀ data between the 3-methoxy and 4-methoxy regioisomers in the same assay, this evidence remains at the class-level inference strength.

CCR5 antagonist HIV entry inhibitor Chemokine receptor Immunomodulation

Procurement-Driven Application Scenarios for 2-(3-Methoxyphenyl)pyrimidin-5-ol Based on Verified Differentiation Evidence


Suzuki-Miyaura Cross-Coupling Building Block for Medicinal Chemistry Library Synthesis

This compound is the optimal procurement choice for research groups requiring a 2-(3-methoxyphenyl)pyrimidine scaffold with a functionalizable handle at the 5-position. The confirmed commercial availability of (2-(3-methoxyphenyl)pyrimidin-5-yl)boronic acid (CAS 2225154-84-5) at ≥95% purity provides a direct path to C–C bond formation via Suzuki coupling, enabling the rapid generation of diverse compound libraries for structure-activity relationship exploration . The predicted pKa of 6.47 further informs the choice of base and solvent conditions for the borylation and subsequent coupling steps, allowing for rational reaction optimization . Procurement teams should prioritize this regioisomer over the 4-methoxy analog for projects where established downstream derivatization routes are critical to synthetic efficiency.

Lead Optimization Campaigns Targeting CCR5-Mediated Diseases (HIV, Inflammation, Oncology)

Based on preliminary pharmacological screening data identifying 2-(3-methoxyphenyl)pyrimidin-5-ol as a CCR5 antagonist, this compound serves as a viable starting point or fragment for hit-to-lead optimization programs focused on CCR5 blockade . The CCR5 target is clinically validated for HIV entry inhibition (maraviroc) and is implicated in tumor immune evasion, rheumatoid arthritis, and COPD. Research teams acquiring this compound for CCR5-related projects benefit from a scaffold with at least one confirmed biological readout, reducing the risk of initiating a program with a completely uncharacterized chemical matter. The differentiation from the 4-methoxy isomer, as implied by patent claim narrowing (US 2004/0039000), further supports the selection of the 3-methoxy variant for CCR5-focused campaigns .

Physicochemical Property-Driven Formulation and Salt Screening Studies

The predicted pKa of 6.47 and weakly acidic character of the 5-hydroxyl group make this compound suitable for pH-dependent solubility and salt formation studies, particularly in the context of early-stage pharmaceutical development . The defined pKa value allows formulation scientists to anticipate the ionization state across physiologically relevant pH ranges (e.g., stomach pH ~1.5–3.5, intestinal pH ~6.0–7.4, plasma pH 7.4), guiding the selection of counterions for salt formation or excipients for solubility enhancement. Procurement of this specific regioisomer, rather than a generic phenylpyrimidin-5-ol, ensures that the measured solubility and stability profiles are directly attributable to the 3-methoxyphenyl substitution pattern, avoiding confounding variables in formulation data interpretation.

Regioisomer-Specific SAR Studies in Anticancer Pyrimidine Derivative Programs

The explicit differentiation of 3-methoxyphenyl pyrimidine derivatives from their 4-methoxy and 2-methoxy counterparts in patent claims (US 2004/0039000) provides a scientific rationale for procuring all three regioisomers as a matched set for systematic structure-activity relationship (SAR) investigations . By comparing the 3-methoxy compound side-by-side with the 4-methoxy and 2-methoxy isomers in the same assay, research groups can generate the definitive comparative data that is currently absent from the public domain. This approach transforms a procurement limitation (lack of published head-to-head data) into a research opportunity, with the potential to establish proprietary SAR knowledge that strengthens future patent positions.

Quote Request

Request a Quote for 2-(3-Methoxyphenyl)pyrimidin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.